molecular formula C9H17N3O B13296346 2-Methyl-2-{[(1-methyl-1H-pyrazol-5-yl)methyl]amino}propan-1-ol

2-Methyl-2-{[(1-methyl-1H-pyrazol-5-yl)methyl]amino}propan-1-ol

Cat. No.: B13296346
M. Wt: 183.25 g/mol
InChI Key: WYBAXLXWKUHPBN-UHFFFAOYSA-N
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Description

2-Methyl-2-{[(1-methyl-1H-pyrazol-5-yl)methyl]amino}propan-1-ol is a tertiary alcohol with a branched amino-alcohol backbone and a substituted pyrazole moiety. Its structure features:

  • A 2-methylpropan-1-ol core, providing hydrophilicity and hydrogen-bonding capacity.
  • Pyrazole derivatives are widely studied for biological activities, including kinase inhibition and antimicrobial effects .

Properties

Molecular Formula

C9H17N3O

Molecular Weight

183.25 g/mol

IUPAC Name

2-methyl-2-[(2-methylpyrazol-3-yl)methylamino]propan-1-ol

InChI

InChI=1S/C9H17N3O/c1-9(2,7-13)10-6-8-4-5-11-12(8)3/h4-5,10,13H,6-7H2,1-3H3

InChI Key

WYBAXLXWKUHPBN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CO)NCC1=CC=NN1C

Origin of Product

United States

Preparation Methods

Established Synthetic Routes

The 2-amino-2-methyl-1-propanol fragment is a known compound and serves as a key intermediate. Its synthesis has been documented extensively, with two main approaches:

Method Key Reagents Conditions Yield Notes
Ring-opening of 2,2-dimethylaziridine 2,2-Dimethylaziridine, dilute sulfuric acid, ethanol, NaOH Acidic aqueous medium (pH 3.5-4), 40-50°C, followed by neutralization and distillation ~91% High purity (~99.4%), involves acid-catalyzed ring-opening and neutralization steps
Hofmann Rearrangement of 2,2-dimethyl-3-hydroxypropionamide Sodium hypochlorite, sodium hydroxide, 2,2-dimethyl-3-hydroxypropionamide 0-70°C, 20 min reaction time ~86% (isolated yield ~57%) Multi-step, involves rearrangement and purification

These methods provide a reliable source of the amino alcohol core with good yields and purity, suitable for further functionalization.

Synthesis of the Pyrazole Moiety: 1-Methyl-1H-pyrazol-5-yl Fragment

General Approaches to 5-Aminopyrazoles and Substituted Pyrazoles

The pyrazole ring, especially 1-methyl substituted derivatives, is commonly synthesized through:

  • Condensation of hydrazines with β-ketonitriles or β-dicarbonyl compounds,
  • Multi-component reactions involving hydrazine derivatives and nitriles,
  • Solid-phase synthesis techniques for substituted pyrazoles,
  • Functionalization of pre-formed pyrazoles via halogenation and nucleophilic substitution.

For example, 5-amino-3-methylpyrazole derivatives are synthesized by reacting 5-amino-3-methylpyrazole with diethyl malonate under basic conditions, followed by chlorination and nucleophilic substitution to install various substituents. Solid-phase synthesis methods also allow efficient preparation of substituted 5-aminopyrazoles using hydrazine hydrate and resin-bound intermediates.

Coupling of the Amino Alcohol Core with the Pyrazole Fragment

Formation of the (1-Methyl-1H-pyrazol-5-yl)methylamino Substituent

The key step in preparing 2-Methyl-2-{[(1-methyl-1H-pyrazol-5-yl)methyl]amino}propan-1-ol is the attachment of the pyrazolylmethyl group to the amino alcohol core.

  • This typically involves nucleophilic substitution or reductive amination between the amino group of 2-amino-2-methyl-1-propanol and a suitable pyrazolyl-containing aldehyde or halomethyl derivative.
  • For instance, the pyrazole ring can be functionalized at the 5-position with a chloromethyl or bromomethyl group, which then reacts with the amino alcohol under mild basic conditions to form the corresponding secondary amine.
  • Alternatively, reductive amination can be performed by reacting the amino alcohol with 1-methyl-1H-pyrazole-5-carboxaldehyde in the presence of a reducing agent such as sodium cyanoborohydride.

Solvent and Base Considerations

  • Polar aprotic solvents (e.g., dimethylformamide, acetonitrile) are preferred to avoid side reactions such as aldol condensations seen with ketones and bases.
  • Mild bases such as potassium carbonate or sodium bicarbonate facilitate nucleophilic substitution without degrading sensitive pyrazole rings.

Example Synthetic Scheme

Step Reactants Conditions Product Yield & Purity
1 2,2-Dimethylaziridine + dilute sulfuric acid 40-50°C, pH 3.5-4, 1 hour Crude 2-amino-2-methyl-1-propanol ~91% yield, 99.4% purity
2 1-Methyl-1H-pyrazole-5-carboxaldehyde + 2-amino-2-methyl-1-propanol + NaBH3CN Room temperature, polar aprotic solvent This compound High yield, purified by chromatography
3 Purification Column chromatography or recrystallization Pure target compound >95% purity

Analytical and Purification Techniques

  • Chromatography (silica gel column chromatography) is commonly used to purify the final product.
  • Distillation under reduced pressure is employed to purify intermediates like 2-amino-2-methyl-1-propanol.
  • NMR spectroscopy and crystallography confirm the structure and purity. For example, crystal structures of related pyrazole derivatives have been reported, confirming the integrity of the heterocycle after synthesis.

Summary Table of Preparation Methods

Compound/Intermediate Preparation Method Key Reagents Conditions Yield Purity Reference
2-Amino-2-methyl-1-propanol Acid-catalyzed ring-opening of 2,2-dimethylaziridine 2,2-Dimethylaziridine, dilute H2SO4, NaOH, ethanol 40-50°C, pH 3.5-4, 1 h 91% 99.4%
2-Amino-2-methyl-1-propanol Hofmann rearrangement of 2,2-dimethyl-3-hydroxypropionamide NaOCl, NaOH 0-70°C, 20 min 86% (isolated 57%) 99%
Pyrazole fragment Condensation of 5-amino-3-methylpyrazole with diethyl malonate, chlorination, nucleophilic substitution 5-Amino-3-methylpyrazole, diethyl malonate, POCl3, morpholine Multi-step, room temp to reflux 61-94% per step High
Final coupling Reductive amination or nucleophilic substitution Amino alcohol, pyrazole aldehyde or halomethyl derivative, NaBH3CN or base Room temp, polar aprotic solvent High >95% Literature precedent

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-{[(1-methyl-1H-pyrazol-5-yl)methyl]amino}propan-1-ol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyl-2-{[(1-methyl-1H-pyrazol-5-yl)methyl]amino}propan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Methyl-2-{[(1-methyl-1H-pyrazol-5-yl)methyl]amino}propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Key Differences

The following compounds share partial structural homology with the target molecule:

a) (2S)-3-(3-{[4-(2-Aminoethoxy)-2',6-dimethyl[1,1'-biphenyl]-3-yl]amino}-1H-pyrazol-1-yl)-2-methoxypropan-1-ol
  • Differences: Contains a chiral 2-methoxypropan-1-ol backbone (vs. achiral 2-methylpropan-1-ol). Substituted biphenyl group linked to pyrazole, enhancing aromaticity and lipophilicity. Longer aminoethoxy side chain, increasing solubility in polar solvents.
  • Implications : The biphenyl moiety may enhance binding to hydrophobic protein pockets, while the methoxy group reduces steric hindrance compared to the target compound’s methyl group.
b) [2-[1-(Propan-2-yl)-1H-pyrazol-5-yl]pyridin-3-yl]methanol (CAS: 1446321-93-2)
  • Differences: Pyridine ring replaces the propanol chain, altering electronic properties. 1-Isopropyl substituent on pyrazole (vs. 1-methyl), increasing steric bulk. Primary alcohol (vs. tertiary alcohol), reducing steric shielding.
  • Implications : The pyridine ring may improve π-π stacking interactions in drug-receptor binding, while the isopropyl group could hinder metabolic degradation.
c) Hypothetical Analogues for Contextual Comparison
  • 2-[(Pyrazol-5-ylmethyl)amino]propan-1-ol: Lacks methyl groups on the propanol core and pyrazole, reducing steric hindrance and lipophilicity.
  • 2-Methyl-2-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}propan-1-ol: Ethyl substituent on pyrazole increases hydrophobicity and may alter metabolic stability.

Physicochemical Properties (Hypothetical Analysis)

Property Target Compound [2-[1-(Propan-2-yl)-1H-pyrazol-5-yl]pyridin-3-yl]methanol (2S)-3-...-propan-1-ol
Molecular Weight ~225 g/mol (estimated) 217.27 g/mol ~450 g/mol
LogP ~1.2 (moderate lipophilicity) ~1.5 ~3.0 (highly lipophilic)
Hydrogen Bond Donors 2 (OH, NH) 1 (OH) 3 (OH, NH, NH2)
Key Functional Groups Tertiary alcohol, pyrazole Pyridine, primary alcohol Biphenyl, methoxy, pyrazole

Note: Data inferred from structural trends; experimental validation is required.

Biological Activity

2-Methyl-2-{[(1-methyl-1H-pyrazol-5-yl)methyl]amino}propan-1-ol, also known by its CAS number 1339608-60-4, is a compound with potential biological activity that has garnered interest in pharmaceutical research. This article reviews its biological properties, mechanisms of action, and therapeutic potentials based on diverse scientific sources.

  • Molecular Formula : C₇H₁₃N₃O
  • Molecular Weight : 141.17 g/mol
  • CAS Number : 1339608-60-4

The compound's biological activity is primarily attributed to its interaction with various biological targets, particularly in the realm of antiviral and anticancer research. The presence of the pyrazole ring is significant for its pharmacological properties, as similar compounds have demonstrated various bioactivities.

Antiviral Activity

Research has shown that compounds containing the pyrazole structure can exhibit antiviral properties, particularly against HIV. For instance, related compounds have displayed EC50 values indicative of strong anti-HIV activity, suggesting that this compound may possess similar properties.

CompoundEC50 (µmol/L)Selectivity Index
I-110.003825,468
I-120.0043Not specified
I-190.0334Not specified

These values indicate that modifications to the pyrazole ring can significantly enhance antiviral efficacy, suggesting that further structural optimization of this compound could yield potent antiviral agents .

Anticancer Potential

Preliminary studies suggest that similar pyrazole derivatives may inhibit cancer cell proliferation through various mechanisms, including the inhibition of specific kinases involved in tumor growth. The ability to target such pathways makes this compound a candidate for further investigation in cancer therapy.

Case Studies

  • In Vitro Studies : A study evaluating the anti-HIV activity of pyrazole derivatives noted that structural modifications led to enhanced potency against wild-type strains of HIV. The findings indicated that substituents on the pyrazole ring significantly influenced biological activity, which could be relevant for the development of this compound .
  • Pharmacokinetics : Research on related compounds has shown favorable pharmacokinetic profiles, including good oral bioavailability and metabolic stability in vivo. This aspect is crucial for developing therapeutics based on this compound .

Q & A

Q. Table 1: Key Spectral Data for Structural Confirmation

TechniqueKey SignalsReference
1H^1H-NMRδ 6.4 (pyrazole H), δ 3.1 (–CH2_2–NH–), δ 1.3 (–CH3_3)
IR3350 cm1^{-1} (O–H), 1620 cm1^{-1} (C=N pyrazole)
ESI-MS[M+H]+^+ m/z 212.2, fragment at m/z 123 (pyrazole-CH2_2)

Q. Table 2: Reaction Optimization Parameters

ParameterOptimal RangeImpact on YieldReference
Temperature60–80°CMaximizes amide formation
SolventEthanol/THF (1:1)Balances solubility and reactivity
Reaction Time8–12 hoursPrevents over-oxidation

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